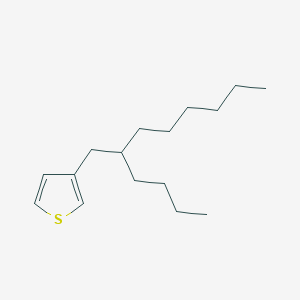
3-(2-Butyloctyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Butyloctyl)thiophene is a chemical compound with the molecular formula C16H28S . It has a molecular weight of 252.46 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H28S/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16/h11-12,14-15H,3-10,13H2,1-2H3 . The linear formula for this compound is C16H28S .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It has a density of 0.910±0.06 g/cm3 and a boiling point of 328.2±11.0 °C .Wissenschaftliche Forschungsanwendungen
Polymer Films : A study on regioregular poly(3-butylthiophene) (P3BT) films, which are related to poly(3-alkylthiophene) (P3AT) thin films, examined the phase composition and organization of thiophene main-chain and butyl side-chain. This research is crucial for future studies in thin-film applications, potentially including 3-(2-Butyloctyl)thiophene (Yuan et al., 2016).
Perovskite Solar Cells : The introduction of π-bridges like 3-octylthiophene in donor-acceptor conjugated copolymers, similar to this compound, has been found to enhance hole mobility and facilitate efficient hole extraction in perovskite solar cells, indicating potential applications in solar energy technology (Sin et al., 2020).
Electrooxidative Polymerization : Alkyl substituted dithieno[3,4-b:3',4'-d]thiophenes, similar in structure to this compound, have been subject to electrooxidative polymerization, resulting in electronically conductive polymer films. This suggests potential applications in the field of conductive polymers (Inaoka & Collard, 1997).
Photodynamic Agents : The study of photophysical and photochemical properties of thiophene derivatives indicates their potential as Type II photodynamic agents, which could be relevant for this compound in medical or environmental applications (Reyftmann et al., 1985).
C-H Bond Cleavage and Decarboxylation : Research on 3-thiophene- and 3-furancarboxylic acids undergoing perarylation, accompanied by C-H bond cleavage and decarboxylation, could be relevant for understanding similar reactions involving this compound (Nakano et al., 2008).
Soluble Oligomers for Conductivity : The creation of soluble, partially alkyl-substituted oligomers of thiophene demonstrates their potential in applications requiring conductivity, such as in electronic devices (Havinga et al., 1991).
Organic Solvent Solubility and Optical Properties : The synthesis and characterization of Poly[3-(butylthio)thiophene], which shares structural similarities with this compound, show it to be soluble in common organic solvents and possess notable optical properties like solvatochromism and photoluminescence, suggesting applications in optoelectronic devices (Goldoni et al., 1997).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-butyloctyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16/h11-12,14-15H,3-10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXNQYMWOKHZSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CC1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(N-Methoxyethanimidoyl)thiophen-2-yl]ethan-1-one](/img/structure/B1168832.png)